molecular formula C14H11N3O2 B138717 4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid CAS No. 132026-12-1

4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid

Cat. No. B138717
CAS RN: 132026-12-1
M. Wt: 253.26 g/mol
InChI Key: ZPSBZAONUUOSTH-UHFFFAOYSA-N
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Description

The compound “4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid” is an organic heterocyclic compound that belongs to the class of phenylpyridines . These compounds are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring . The imidazo[4,5-c]pyridine ring system consists of an imidazole ring fused to a pyridine, so that the three ring nitrogen atoms are at the 1-, 2-, and 5-position, respectively .


Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives has been described in recent years . For instance, Mladenova performed the reaction of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride– cis or trans with 2,3-diaminopyridine in MeOH resulting in the corresponding 1H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The imidazopyridines, which include the “this compound”, comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .


Physical And Chemical Properties Analysis

Imidazole, a core structure in the compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

While the specific mechanism of action for “4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid” is not explicitly mentioned in the search results, imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions . They have been found to act as GABA A receptor positive allosteric modulators .

properties

IUPAC Name

4-(2-methylimidazo[4,5-c]pyridin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-16-12-8-15-7-6-13(12)17(9)11-4-2-10(3-5-11)14(18)19/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSBZAONUUOSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)C(=O)O)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440415
Record name 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132026-12-1
Record name 4-(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-(4-cyanophenyl)-2-methylimidazo[4,5-c]pyridine (12.0 g, 51.3 mmol) and 40% aqueous sodium hydroxide (55 ml) in absolute ethanol (55 ml) was heated at reflux for 11/2 hours. The solvent was removed under reduced pressure, and the brown residue was dissolved in water. The solution was chilled to 0° C. by the addition of ice. Glacial acetic acid (ca 33 ml) was added slowly. The buff solid which precipitated was filtered off, washed with water, and dried in vacuo at 70° C. Yield 9.14 g (70%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-(2-methylimidazo[4,5-c]pyrid-1-yl)benzonitrile (12.0 g, 51.3 mmol) and 40% aqueous sodium hydroxide (55 ml) in absolute ethanol (55 ml) was heated at reflux for 11/2 hours. The solvent was removed under reduced pressure, and the brown residue was dissolved in water. The solution was chilled to 0° C. by the addition of ice. Glacial acetic acid (ca 33 ml) was added slowly. The buff solid which precipitated was filtered off, washed with water, and dried in vacuo at 70° C. Yield 9.14 g (70%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One

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